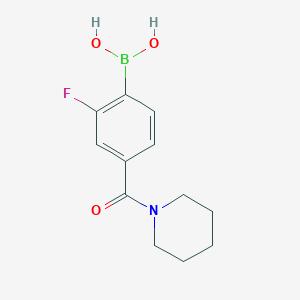

2-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[2-fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BFNO3/c14-11-8-9(4-5-10(11)13(17)18)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPOPOPNJZJRMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)N2CCCCC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697224 | |

| Record name | [2-Fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-26-6 | |

| Record name | [2-Fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid

CAS Number: 874289-26-6

Introduction: A Modern Building Block for Complex Architectures

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and rigid, saturated heterocycles into molecular scaffolds is a proven strategy for modulating physicochemical and pharmacological properties. 2-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid emerges as a sophisticated building block at the intersection of these design principles. Its unique trifunctional architecture—a nucleophilic boronic acid, an electron-withdrawing fluorine atom, and a robust piperidine amide—offers chemists a versatile platform for constructing complex biaryl and heteroaryl systems.

The fluorine atom, positioned ortho to the boronic acid, exerts a significant electronic influence, modulating the reactivity of the boronic acid in cross-coupling reactions and often enhancing the metabolic stability and binding affinity of the final compound.[1][2] The piperidine amide at the para position provides a durable, three-dimensional structural element that can be crucial for optimizing pharmacokinetic profiles and exploring deeper binding pockets in biological targets.[3][4]

This guide provides an in-depth technical overview of this compound, detailing its properties, core applications, and a field-proven protocol for its use in the cornerstone of modern carbon-carbon bond formation: the Suzuki-Miyaura cross-coupling reaction.

Physicochemical & Structural Properties

A comprehensive understanding of a reagent's properties is fundamental to its effective application. The key data for this compound are summarized below.

| Property | Value | Source/Comment |

| CAS Number | 874289-26-6 | [5][6][7] |

| Molecular Formula | C₁₂H₁₅BFNO₃ | [5][6] |

| Molecular Weight | 251.06 g/mol | [5] |

| Appearance | White to off-white solid (predicted) | Based on similar arylboronic acids |

| Melting Point | Not experimentally determined in public literature. | Typically, arylboronic acids are high-melting solids. |

| Solubility | Soluble in organic solvents like DMF, DMSO, and alcohols. Limited solubility in non-polar solvents and water. | General property of functionalized arylboronic acids. |

| pKa | Not experimentally determined. Predicted to be in the range of 7-9. | The electron-withdrawing fluorine atom likely lowers the pKa relative to unsubstituted phenylboronic acid. |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, forming the backbone of countless pharmaceuticals, agrochemicals, and advanced materials.[8]

Mechanistic Rationale

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The presence of the ortho-fluoro substituent on our subject boronic acid can influence the reaction kinetics. While highly electron-withdrawing groups can sometimes retard the transmetalation step, the mild inductive effect of fluorine is generally well-tolerated and can even be beneficial by minimizing side reactions like protodeboronation, a common challenge with unstable boronic acids.[9]

The general catalytic cycle is outlined below:

Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, validated starting point for the coupling of this compound with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.

Materials & Reagents:

-

This compound (1.2 eq)

-

Aryl Bromide (1.0 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

-

Nitrogen or Argon source (for inert atmosphere)

Step-by-Step Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 eq), this compound (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and anhydrous K₂CO₃ (3.0 eq).

-

Inerting: Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the active Pd(0) species is oxygen-sensitive.

-

Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.1 mmol scale reaction). The solution should be thoroughly degassed via sparging with inert gas or through freeze-pump-thaw cycles.

-

Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 2 to 16 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling.

Analytical Characterization (Predicted)

-

¹H NMR:

-

Aromatic Protons: Expect complex multiplets in the 7.0-8.0 ppm region. The fluorine atom will introduce additional J(H,F) couplings, further splitting the signals of adjacent protons.

-

Piperidine Protons: A series of broad multiplets will appear in the 1.5-3.8 ppm range. Protons on carbons adjacent to the nitrogen and carbonyl will be the most downfield.

-

Boronic Acid Protons (B(OH)₂): A broad singlet, often exchangeable with D₂O, typically appears between 4.0 and 8.0 ppm, but is often not observed.

-

-

¹³C NMR:

-

Aromatic Carbons: Signals will appear between 110-160 ppm. The carbon directly bonded to fluorine will show a large one-bond J(C,F) coupling (typically >240 Hz), appearing as a doublet. Other aromatic carbons will show smaller two- and three-bond couplings to fluorine. The carbon attached to the boron atom will be broad and may be difficult to observe.

-

Carbonyl Carbon: A signal around 165-170 ppm.

-

Piperidine Carbons: Aliphatic signals will be observed in the 20-50 ppm range.

-

-

HPLC Analysis:

-

For reaction monitoring and purity assessment, Reverse-Phase HPLC (RP-HPLC) is the method of choice. A C18 column with a mobile phase gradient of water and acetonitrile, often with 0.1% formic acid or trifluoroacetic acid as a modifier, provides excellent resolution for this class of compounds.[10]

-

Safety & Handling

As with all boronic acids, proper safety protocols must be followed.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[11] Handle in a well-ventilated fume hood. Boronic acids are generally hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[12]

-

First Aid: In case of skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes.[11]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a valuable and strategically designed building block for contemporary chemical synthesis. Its utility, primarily demonstrated through the Suzuki-Miyaura cross-coupling, allows for the efficient introduction of a fluorinated phenyl-piperidine amide moiety into a wide array of molecules. This guide provides the foundational knowledge—from physicochemical properties and mechanistic insights to practical, actionable protocols—required for researchers, scientists, and drug development professionals to effectively leverage this reagent in their synthetic endeavors.

References

-

Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. [Link]

-

(2-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid. ChemSigma. [Link]

-

(2-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid. MySkinRecipes. [Link]

-

This compound. Boroncore. [Link]

-

Piperidin-4-one: the potential pharmacophore. (2014). PubMed. [Link]

-

Organoborane coupling reactions (Suzuki coupling). (2002). PMC - NIH. [Link]

-

A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. (2010). PubMed. [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). PubMed Central. [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (2022). Waters. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). PMC - PubMed Central. [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 874289-26-6 [chemicalbook.com]

- 6. 874289-26-6 (2-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid [chemsigma.com]

- 7. 874289-26-6 | this compound | Boroncore [boroncore.com]

- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. curiaglobal.com [curiaglobal.com]

- 11. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 2-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid, a versatile building block of significant interest in contemporary medicinal chemistry. With a molecular weight of approximately 251.07 g/mol , this compound merges the unique electronic properties of a fluorinated phenylboronic acid with the conformational rigidity and synthetic utility of a piperidine amide moiety. This guide will delve into its molecular characteristics, synthesis, purification, and analytical characterization. Furthermore, it will explore its critical applications in carbon-carbon bond formation, particularly through the Suzuki-Miyaura cross-coupling reaction, and its emerging role in the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and practical applicability for researchers in the field.

Introduction: The Strategic Importance of Fluorinated Boronic Acids and Piperidine Scaffolds in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong bonds with carbon—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with the boronic acid functional group, a versatile handle for palladium-catalyzed cross-coupling reactions, fluorinated arylboronic acids emerge as powerful tools for the synthesis of complex molecular architectures.

Simultaneously, the piperidine motif is a prevalent scaffold in a vast number of approved pharmaceuticals. Its saturated, three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with protein binding pockets. The introduction of a piperidine-1-carbonyl group, as seen in the title compound, provides a synthetically tractable amide linkage that can be further elaborated or serve as a key interaction point.

This compound synergistically combines these advantageous features, making it a highly valuable intermediate for the construction of novel therapeutics.

Molecular Profile and Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅BFNO₃ | N/A |

| Molecular Weight | 251.07 g/mol | [1] |

| CAS Number | 874289-26-6 | [1] |

| Appearance | Typically a white to off-white solid | General knowledge |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water. | General knowledge |

The presence of the fluorine atom ortho to the boronic acid moiety can influence the acidity of the boronic acid and its reactivity in cross-coupling reactions. The piperidine amide at the para position provides a handle for further functionalization and contributes to the overall polarity and conformational profile of the molecule.

Synthesis and Purification: A Self-Validating Protocol

The synthesis of this compound typically involves a multi-step sequence, starting from commercially available materials. The following protocol is a representative example, designed to be self-validating through in-process controls and characterization at each key stage.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution

-

To a solution of 1-bromo-2-fluoro-4-nitrobenzene in a suitable aprotic polar solvent such as dimethylformamide (DMF), add piperidine and a mild base (e.g., potassium carbonate).

-

Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, perform an aqueous workup to remove the inorganic salts and excess piperidine.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic substitution, allowing for the displacement of the bromide by piperidine.

Step 2: Reduction of the Nitro Group

-

Dissolve the crude 1-(2-fluoro-4-nitrophenyl)piperidine in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalyst, typically palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation using a hydrogen balloon or a Parr shaker until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to anilines.

Step 3: Amide Formation

-

The resulting aniline can be converted to the desired amide through various methods. One common approach is to react it with a phosgene equivalent to form an isocyanate, which is then quenched with piperidine.

-

Alternatively, direct acylation with piperidine-1-carbonyl chloride can be employed.

-

Purify the product by column chromatography on silica gel.

Causality: This step introduces the piperidine-1-carbonyl moiety, a key structural feature of the target molecule.

Step 4: Borylation

-

The aniline can be converted to the corresponding diazonium salt by treatment with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures.

-

The diazonium salt is then subjected to a Miyaura borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a suitable ligand.

-

Hydrolysis of the resulting boronate ester yields the desired boronic acid.

Causality: The Sandmeyer-type reaction is a classic and reliable method for introducing a boronic acid group onto an aromatic ring via a diazonium intermediate.

Purification Protocol

Purification of the final product is crucial to ensure its suitability for subsequent reactions.

-

Crystallization : If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method.

-

Column Chromatography : For more challenging purifications, column chromatography on silica gel is recommended. A gradient elution system of ethyl acetate in hexanes is often effective.

-

Acid-Base Extraction : Boronic acids can sometimes be purified by dissolving the crude material in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the purified boronic acid.

Analytical Characterization: A Validating System

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum should show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine and boronic acid substituents. The piperidine protons will typically appear as a series of broad multiplets in the aliphatic region.

-

¹³C NMR : The carbon NMR spectrum will display distinct resonances for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). The carbonyl carbon of the amide will also be readily identifiable.

-

¹⁹F NMR : A single resonance in the fluorine NMR spectrum will confirm the presence of the fluorine atom.

-

¹¹B NMR : The boron NMR spectrum will show a broad singlet characteristic of a boronic acid.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for assessing the purity of the compound.

-

Column : A C18 column is typically used.

-

Mobile Phase : A gradient of acetonitrile in water with a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is a good starting point.

-

Detection : UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm) is appropriate.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should be consistent with the molecular formula C₁₂H₁₅BFNO₃.

Applications in Drug Discovery

The unique structural features of this compound make it a valuable building block in several areas of drug discovery.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the formation of biaryl structures.[2] These motifs are prevalent in many classes of therapeutic agents, including kinase inhibitors, GPCR modulators, and ion channel blockers.

Workflow for a Typical Suzuki-Miyaura Coupling:

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

The fluorine atom ortho to the boronic acid can influence the rate and efficiency of the transmetalation step in the catalytic cycle. Researchers should consider that ortho-substituted phenylboronic acids can sometimes exhibit different reactivity profiles compared to their unsubstituted counterparts.[3]

A Building Block for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[4] They consist of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. This compound is an attractive building block for the synthesis of PROTACs for several reasons:

-

The boronic acid can be used in a Suzuki coupling to attach the molecule to one of the ligands or the linker.

-

The piperidine amide can serve as a rigid attachment point for the linker, helping to control the overall conformation of the PROTAC.

-

The fluorinated phenyl ring can be incorporated into the linker to modulate its physicochemical properties, such as solubility and membrane permeability. Fluorination of PROTAC linkers is an emerging strategy to optimize their performance.

The rational design of PROTACs requires careful consideration of the linker length and composition to achieve an optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique combination of a fluorinated phenylboronic acid and a piperidine amide moiety provides a powerful platform for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, purification, and analytical characterization, as outlined in this guide, will enable researchers to effectively utilize this compound in their drug discovery programs, from hit-to-lead optimization to the development of novel therapeutic modalities like PROTACs.

References

-

Arctom, Inc. (n.d.). (2-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid. Retrieved January 19, 2026, from [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Kharasch, M. S., & Fields, E. K. (1941). The Chemistry of Boric Acid and its Esters. Chemical Reviews, 29(2), 269–304.

- Stončius, S., et al. (2005). Rhodium-Catalyzed Enantioselective 1,4-Addition of Arylboronic Acids to 2,3-Dihydro-4-pyridones Using 4,8-Substituted Bicyclo[3.3.1]nona-2,6-dienes as Ligands. European Journal of Organic Chemistry, 2005(21), 4586-4594.

- Barluenga, J., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Arylboronic Acids with α-Bromoketones. Organic Letters, 5(23), 4121–4123.

-

Chemsigma. (n.d.). 874289-26-6 (2-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid. Retrieved January 19, 2026, from [Link]

- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.

- Miyaura, N. (2002). Organoboron Compounds. In Cross-Coupling Reactions: A Practical Guide (pp. 11-93). Springer.

-

Glorius, F. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. University of Münster. Retrieved January 19, 2026, from [Link]

- Sigitas Stončius, et al. (2005). Rhodium-Catalyzed Enantioselective 1,4-Addition of Arylboronic Acids to 2,3-Dihydro-4-pyridones Using 4,8-Substituted Bicyclo[3.3.1]nona-2,6-dienes as Ligands. European Journal of Organic Chemistry, 2005.

- Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559.

Sources

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-4-(piperidine-1-carbonyl)phenylboronic Acid

Introduction

2-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid is a key building block in contemporary medicinal chemistry. Its unique structural features—a fluorinated phenyl ring, a boronic acid moiety, and a piperidine-1-carbonyl group—make it a valuable reagent for the synthesis of complex organic molecules, particularly in the development of novel therapeutics. The fluorine atom can enhance metabolic stability and binding affinity, while the boronic acid group is a versatile handle for carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] The piperidine amide functionality can influence solubility, cell permeability, and protein-ligand interactions.[3][4] This guide provides a comprehensive overview of the synthetic strategies for preparing this important compound, detailing the underlying chemical principles and offering practical, field-proven insights for researchers and drug development professionals.

The Significance in Drug Discovery

The utility of this compound and its derivatives is highlighted by their incorporation into a variety of biologically active molecules. For instance, fluorinated phenylboronic acids are integral components in the development of inhibitors for various enzymes and receptors.[5][6] The piperidine moiety is a prevalent scaffold in pharmaceuticals, known to impart favorable pharmacokinetic properties.[7][8] The combination of these functionalities in a single molecule provides a powerful tool for medicinal chemists to explore new chemical space and develop next-generation therapies.

Synthetic Strategies: A Mechanistic Perspective

The synthesis of this compound can be approached through several strategic disconnections. The most common and practical routes involve the formation of the carbon-boron bond at a late stage, typically from a corresponding aryl halide. Two primary methodologies dominate this field: lithiation-borylation and palladium-catalyzed borylation.

Lithiation-Borylation: A Classic and Potent Approach

The conventional method for synthesizing arylboronic acids involves the reaction of an organometallic reagent, such as an organolithium or Grignard reagent, with a trialkyl borate ester, followed by hydrolysis.[9][10] This approach is highly effective but can be sensitive to the presence of certain functional groups.

The "Why": Understanding the Reaction Pathway

The core of this method lies in the generation of a potent nucleophilic aryl lithium species from an aryl halide (typically a bromide or iodide) via halogen-metal exchange with an organolithium reagent like n-butyllithium or sec-butyllithium. This highly reactive intermediate then attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate. The resulting boronate ester is then hydrolyzed under acidic conditions to yield the desired boronic acid.

Experimental Considerations and Causality

-

Choice of Organolithium Reagent: n-Butyllithium is commonly used, but for less reactive aryl halides or when steric hindrance is a factor, the more basic sec-butyllithium or tert-butyllithium may be necessary.

-

Reaction Temperature: These reactions are typically conducted at very low temperatures (-78 °C) to control the high reactivity of the organolithium species and prevent unwanted side reactions, such as deprotonation of other parts of the molecule.

-

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the highly basic organolithium reagent.

-

Workup: Careful quenching of the reaction with a proton source is critical. The subsequent hydrolysis of the boronate ester is usually straightforward but requires acidic conditions.

Palladium-Catalyzed Borylation: A Milder and More Functional Group Tolerant Alternative

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that allows for the synthesis of boronate esters from aryl halides or triflates and a diboron reagent, such as bis(pinacolato)diboron (B2pin2).[10][11] This method offers the significant advantage of being tolerant to a wider range of functional groups compared to the lithiation-borylation approach.[12][13]

The "Why": Delving into the Catalytic Cycle

The catalytic cycle of the Miyaura borylation typically involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.

-

Transmetalation: The diboron reagent, activated by a base, transfers a boryl group to the palladium center, displacing the halide.

-

Reductive Elimination: The aryl and boryl groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired aryl boronate ester.

Experimental Considerations and Causality

-

Palladium Catalyst and Ligand: A variety of palladium catalysts can be employed, often in combination with phosphine ligands that modulate the reactivity and stability of the catalyst. The choice of ligand is crucial and can significantly impact the reaction efficiency.

-

Base: A base, such as potassium acetate or potassium carbonate, is required to facilitate the transmetalation step.[1] The choice of base can be critical for the success of the reaction.[10]

-

Solvent: Aprotic solvents like dioxane, toluene, or DMF are commonly used.

-

Hydrolysis: The resulting boronate ester can be hydrolyzed to the boronic acid under mild conditions, often using an aqueous acid or base.

Recommended Synthetic Protocol: A Step-by-Step Guide

The following protocol details a robust and reproducible synthesis of this compound, starting from 1-bromo-2-fluoro-4-(piperidine-1-carbonyl)benzene. This route utilizes the reliable lithiation-borylation methodology.

Part 1: Synthesis of the Precursor, 1-Bromo-2-fluoro-4-(piperidine-1-carbonyl)benzene

-

Starting Material: 4-Bromo-3-fluorobenzoic acid.

-

Amide Coupling:

-

Dissolve 4-bromo-3-fluorobenzoic acid in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or dicyclohexylcarbodiimide (DCC), along with a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

-

To this mixture, add piperidine dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove excess reagents and byproducts.

-

Purify the crude product by column chromatography on silica gel to obtain 1-bromo-2-fluoro-4-(piperidine-1-carbonyl)benzene.

-

Part 2: Synthesis of this compound via Lithiation-Borylation

-

Reaction Setup:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-bromo-2-fluoro-4-(piperidine-1-carbonyl)benzene in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Lithiation:

-

Slowly add a solution of n-butyllithium (typically 1.1 to 1.2 equivalents) in hexanes to the cooled solution via syringe, ensuring the internal temperature does not rise significantly.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

-

Borylation:

-

In a separate flame-dried flask, dissolve triisopropyl borate (typically 1.5 to 2.0 equivalents) in anhydrous THF and cool to -78 °C.

-

Transfer the freshly prepared aryl lithium solution to the triisopropyl borate solution via cannula while maintaining the temperature at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Workup:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic.

-

Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound as a solid.

-

Characterization Data

| Property | Value |

| Molecular Formula | C12H15BFNO3 |

| Molecular Weight | 251.06 g/mol |

| Appearance | White to off-white solid |

| Purity (by HPLC) | >95% |

Safety and Handling

-

Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere. Always use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

-

Solvents: Anhydrous solvents are crucial for the success of the lithiation-borylation reaction. Ensure all glassware is thoroughly dried before use.

-

Waste Disposal: Quench any unreacted organolithium reagents carefully before disposal. Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthesis of this compound is a multi-step process that requires careful execution and a solid understanding of organometallic chemistry. While both lithiation-borylation and palladium-catalyzed borylation are viable strategies, the choice of method will depend on the specific functional groups present in the starting materials and the desired scale of the reaction. The detailed protocol provided in this guide offers a reliable and well-established pathway for the preparation of this valuable building block, empowering researchers and drug development professionals in their quest for novel and effective therapeutics.

References

-

One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes | Organic Letters - ACS Publications. Available at: [Link]

-

Boronic Acid - Borates Today. Available at: [Link]

-

Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC - NIH. Available at: [Link]

-

Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - ResearchGate. Available at: [Link]

-

Directed Ortho Borylation of Functionalized Arenes Catalyzed by a Silica-Supported Compact Phosphine−Iridium System | Journal of the American Chemical Society. Available at: [Link]

-

Lithiation- Borylation in Synthesis. Available at: [Link]

-

Lithiation-borylation methodology and its application in synthesis. - Semantic Scholar. Available at: [Link]

-

Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - NIH. Available at: [Link]

-

Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural pr - SciSpace. Available at: [Link]

-

Boronic acid, B-[3-fluoro-4-[(4-methyl-1-piperidinyl)carbonyl]phenyl]- - ChemBK. Available at: [Link]

-

2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem. Available at: [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

-

Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]

-

Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available at: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. Available at: [Link]

- WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents.

-

Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK. Available at: [Link]

-

Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides - RSC Publishing. Available at: [Link]

-

Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed. Available at: [Link]

- CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid - Google Patents.

-

Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. Available at: [Link]

-

Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids | Organic Letters - ACS Publications. Available at: [Link]

- CN102898358A - Preparation method of fluoropyridine compounds - Google Patents.

-

Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),... - ResearchGate. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

-

Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed. Available at: [Link]

Sources

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.hw.ac.uk [pure.hw.ac.uk]

- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scientificupdate.com [scientificupdate.com]

- 8. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Boronic Acid | Borates Today [borates.today]

- 11. 硼酸及其衍生物 [sigmaaldrich.com]

- 12. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Comprehensive Safety and Handling Guide for 2-Fluoro-4-(piperidine-1-carbonyl)phenylboronic Acid

For researchers, scientists, and drug development professionals, the integration of novel building blocks like 2-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid into synthetic workflows is a common yet critical task. While this specific substituted phenylboronic acid offers unique properties for cross-coupling reactions and library synthesis, a thorough understanding of its safety profile and handling requirements is paramount to ensure laboratory safety and experimental integrity. This guide provides an in-depth technical overview of the safety considerations, handling protocols, and emergency procedures for this compound, drawing upon data from structurally related compounds to establish a robust safety framework.

Chemical Identity and Hazard Classification

Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅BFNO₃ | SynQuest Labs[1] |

| Physical State | Solid, likely a powder | Fisher Scientific[2] |

| Color | Off-white to white | Fisher Scientific[2] |

| Odor | Odorless | Fisher Scientific[2] |

| Melting Point | Decomposes before melting is typically observed for complex boronic acids. Phenylboronic acid melts at 217-222 °C.[2] | N/A |

| Solubility | Soluble in organic solvents like methanol and DMSO. Limited water solubility. | N/A |

Globally Harmonized System (GHS) Classification (Predicted)

Based on the GHS classifications of analogous compounds such as 3-Fluoro-4-(piperidin-1-ylcarbonyl)benzeneboronic acid and other fluorinated phenylboronic acids, the following GHS pictograms and hazard statements are anticipated[1][3]:

Signal Word: Warning

Hazard Statements:

-

H335: May cause respiratory irritation. [1]

Some borates and boric acid have a mandatory classification in the EU as toxic to reproduction (Category 1B)[6][7]. While this is not universally adopted, and the borate industry has contested this classification, it is a potential hazard to consider[6].

Safe Handling and Personal Protective Equipment (PPE)

The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion[2]. Adherence to proper handling procedures and consistent use of appropriate PPE are critical to minimize risk.

Engineering Controls

-

Fume Hood: All handling of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.

-

Ventilation: Ensure adequate general laboratory ventilation to maintain low ambient concentrations of any airborne particulates.[8][9]

Personal Protective Equipment (PPE) Workflow

The following diagram illustrates the mandatory PPE sequence when working with this compound.

Caption: Personal Protective Equipment (PPE) workflow for handling phenylboronic acids.

Specific PPE Requirements:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles and splashes.[1]

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Gloves should be inspected before use and disposed of properly after handling.[1][4]

-

Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a significant risk of spillage, additional protective clothing may be necessary.[1][2]

-

Respiratory Protection: In situations where dust formation is unavoidable and engineering controls are insufficient, a NIOSH-approved particulate respirator should be used.[1]

Storage and Stability

Phenylboronic acids are known to be sensitive to air and moisture.[2] Proper storage is crucial to maintain the compound's integrity and prevent degradation.

-

Conditions to Avoid: Protect from moisture, heat, and direct sunlight.[2][10] The compound is hygroscopic.[2][10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][8] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[2]

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[2][3][10]

First-Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first-aid measures are critical.

Exposure Response Protocol

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. keyorganics.net [keyorganics.net]

- 6. Hazard classifications | U.S. Borax [borax.com]

- 7. chemos.de [chemos.de]

- 8. chemicalbook.com [chemicalbook.com]

- 9. carlroth.com [carlroth.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

An In-Depth Technical Guide to 2-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid

This compound (CAS No. 874289-26-6) is a highly functionalized synthetic intermediate of significant interest to researchers in drug discovery and development.[1] Its structure incorporates three key pharmacophoric elements: a phenylboronic acid moiety, a fluorine substituent, and a piperidine amide group. This combination makes it a valuable building block, particularly for the synthesis of complex molecules via palladium-catalyzed cross-coupling reactions.

The phenylboronic acid group is a cornerstone of Suzuki-Miyaura coupling, a powerful and widely used method for forming carbon-carbon bonds.[2][3] The strategic placement of a fluorine atom can significantly enhance the metabolic stability and modulate the physicochemical properties, such as pKa, of the final compound, which are critical considerations in drug design.[4][5] Furthermore, the piperidine ring is a prevalent scaffold in a vast number of FDA-approved drugs, valued for its ability to confer favorable properties like improved solubility and receptor binding affinity.[6][7]

This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is fundamental to its successful application and safe handling.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 874289-26-6 | [1] |

| Molecular Formula | C12H15BFNO3 | [8][9] |

| Molecular Weight | 265.07 g/mol | [1] |

| Appearance | White to off-white solid/powder | |

| Purity | Typically ≥95% | [10] |

| Storage Conditions | Store in a cool, dry, well-ventilated area. Keep container tightly closed.[8] | Refrigerator recommended. |

Safety and Handling

As a laboratory chemical, this compound requires careful handling in accordance with good industrial hygiene and safety procedures.[8]

GHS Hazard Identification:

-

Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning[8]

-

Hazard Statements:

Recommended Personal Protective Equipment (PPE):

-

Hand Protection: Protective gloves must be inspected prior to use.

-

Eye Protection: Chemical safety goggles or face shield.[8]

-

Skin and Body Protection: Wear suitable protective clothing.[8]

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, wear a suitable respiratory mask.[8][11]

First-Aid Measures:

-

After Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[11]

-

After Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[11]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[11]

-

After Ingestion: Rinse mouth. Do NOT induce vomiting. Get medical advice/attention.[8]

Synthesis and Purification

While specific proprietary synthesis routes may vary, a general and chemically sound approach for preparing substituted arylboronic acids involves the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis.

Proposed Synthetic Pathway

A plausible route starts from the corresponding aryl bromide, 1-bromo-2-fluoro-4-(piperidine-1-carbonyl)benzene.

Sources

- 1. This compound | 874289-26-6 [chemicalbook.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scientificupdate.com [scientificupdate.com]

- 6. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synquestlabs.com [synquestlabs.com]

- 9. parchem.com [parchem.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to 2-Fluoro-4-(piperidine-1-carbonyl)phenylboronic Acid: A Keystone Building Block in Modern Drug Discovery

This technical guide provides an in-depth exploration of 2-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid, a sophisticated chemical intermediate pivotal to the advancement of contemporary medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's structural attributes, synthesis, and its critical role in the generation of targeted therapeutics, with a particular focus on the inhibition of Bruton's tyrosine kinase (BTK).

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a therapeutic agent. This compound (CAS: 874289-26-6) has emerged as a highly valuable building block, ingeniously combining three key pharmacophoric elements: a fluorinated phenyl ring, a piperidine amide moiety, and a reactive boronic acid group.

The fluorine substitution offers a powerful tool to modulate electronic properties, enhance metabolic stability, and improve binding affinity through favorable interactions with biological targets. The piperidine ring, a prevalent scaffold in numerous FDA-approved drugs, provides a three-dimensional framework that can optimize solubility, cell permeability, and receptor engagement. Finally, the boronic acid functionality serves as a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the efficient construction of complex molecular architectures.

This guide will delve into the essential technical aspects of this compound, providing not just procedural details, but also the underlying scientific rationale that governs its synthesis and application, empowering researchers to leverage its full potential in their drug discovery endeavors.

Physicochemical and Structural Characteristics

A comprehensive understanding of a compound's fundamental properties is the bedrock of its effective application. The key physicochemical data for this compound are summarized below.

| Property | Value |

| CAS Number | 874289-26-6 |

| Molecular Formula | C₁₂H₁₅BFNO₃ |

| Molecular Weight | 251.07 g/mol |

| IUPAC Name | (2-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid |

| Appearance | Off-white to white solid |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents |

Synthesis of this compound: A Strategic Approach

The synthesis of substituted arylboronic acids is a well-established field in organic chemistry. A common and robust strategy involves the palladium-catalyzed borylation of an aryl halide. This approach is favored for its high functional group tolerance and predictable regioselectivity. The following protocol outlines a representative synthesis of the title compound, starting from commercially available 1-bromo-2-fluoro-4-(piperidine-1-carbonyl)benzene.

Synthetic Workflow

The synthesis can be conceptualized as a two-step process: the formation of a boronate ester via a Miyaura borylation reaction, followed by hydrolysis to the desired boronic acid.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

1-Bromo-2-fluoro-4-(piperidine-1-carbonyl)benzene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Acetone

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Miyaura Borylation:

-

To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-2-fluoro-4-(piperidine-1-carbonyl)benzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Add anhydrous 1,4-dioxane to the vessel.

-

Degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Add Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture.

-

Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS. The rationale for using a palladium catalyst with a bulky phosphine ligand like dppf is to facilitate the oxidative addition of the aryl bromide and subsequent transmetalation with the diboron reagent, which are key steps in the catalytic cycle. Potassium acetate acts as the base required for the transmetalation step.

-

-

Work-up and Isolation of Boronate Ester (Optional):

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude boronate ester can be purified by column chromatography on silica gel.

-

-

Hydrolysis to Boronic Acid:

-

Dissolve the crude or purified boronate ester in a mixture of acetone and water.

-

Add 1 M HCl and stir the mixture at room temperature for 2-4 hours, or until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Remove the acetone under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

-

Application in Drug Discovery: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor

A paramount application of this compound is in the synthesis of potent and selective inhibitors of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of BTK is implicated in various B-cell malignancies, making it a prime therapeutic target.[2]

The BTK Signaling Pathway and its Inhibition

The BCR signaling cascade is essential for B-cell proliferation, differentiation, and survival. Upon antigen binding to the BCR, a series of downstream signaling events are initiated, with BTK acting as a critical signal transducer. The inhibition of BTK effectively blocks this pathway, leading to apoptosis of malignant B-cells.

Caption: Simplified BTK signaling pathway and the point of intervention for BTK inhibitors.

Synthesis of a BTK Inhibitor via Suzuki-Miyaura Coupling

The synthesis of many BTK inhibitors relies on the Suzuki-Miyaura cross-coupling reaction to forge a key biaryl bond. In this context, this compound serves as the arylboronic acid coupling partner. The following is a representative protocol for the synthesis of a hypothetical, yet structurally relevant, BTK inhibitor.

Materials:

-

This compound

-

A suitable heterocyclic halide (e.g., 4-amino-3-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like SPhos Pd G3)

-

Base (e.g., sodium carbonate or potassium carbonate)

-

Solvent system (e.g., dioxane/water or DME/water)

Procedure:

-

Reaction Setup:

-

In a reaction vessel, combine the heterocyclic halide (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).

-

Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Degas the mixture thoroughly with an inert gas.

-

-

Catalysis and Reaction:

-

Add the palladium catalyst (0.02-0.05 eq) to the reaction mixture.

-

Heat the reaction to 80-100 °C and stir until the starting materials are consumed (monitored by LC-MS). The choice of a specific palladium catalyst and ligand is crucial and often requires optimization to achieve high yields, especially with complex heterocyclic substrates. The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with ethyl acetate or another suitable organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product is then purified by column chromatography or preparative HPLC to yield the pure BTK inhibitor.

-

Conclusion

This compound stands as a testament to the power of rational molecular design in modern medicinal chemistry. Its trifunctional nature provides a unique combination of properties that are highly sought after in the development of targeted therapies. As demonstrated through its application in the synthesis of BTK inhibitors, this building block facilitates the efficient construction of complex and potent drug candidates. A thorough understanding of its synthesis and reactivity, as outlined in this guide, is essential for any researcher aiming to innovate at the forefront of pharmaceutical science.

References

-

Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2014). Targeting Bruton's tyrosine kinase in B cell malignancies. Nature Reviews Cancer, 14(4), 219-232. [Link]

-

Aalipour, A., & Advani, R. H. (2014). Bruton's Tyrosine Kinase Inhibitors for the Treatment of B-Cell Malignancies. Clinical advances in hematology & oncology : H&O, 12(5), 324–326. [Link]

Sources

- 1. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of Fluorinated Phenylboronic Acids in Modern Drug Discovery: A Technical Guide

Introduction: A Tale of Two Synergies

In the intricate landscape of modern drug discovery, the quest for molecules with enhanced potency, selectivity, and pharmacokinetic properties is perpetual. Two chemical moieties have independently carved out significant niches in this pursuit: organofluorine compounds and boronic acids. The strategic incorporation of fluorine atoms is a well-established tactic to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3][4][5][6] Similarly, boronic acids have emerged as versatile pharmacophores, most notably as reversible covalent inhibitors of key enzymatic targets.[7][8][9][10][11] This guide delves into the powerful synergy that arises from the convergence of these two entities: the applications of fluorinated phenylboronic acids in drug discovery. We will explore how the unique physicochemical properties conferred by fluorine enhance the utility of phenylboronic acids, transforming them into sophisticated tools for enzyme inhibition, in vivo imaging, and complex molecular synthesis.

Chapter 1: The Synergistic Advantage: Physicochemical Properties of Fluorinated Phenylboronic Acids

The introduction of fluorine into the phenyl ring of a boronic acid has profound and predictable effects on its electronic and physical properties. These alterations are not merely incremental but can be strategically leveraged to fine-tune a molecule for a specific biological purpose.

The primary influence of fluorine is its strong electron-withdrawing nature, a consequence of its high electronegativity.[3][5] This has a direct impact on the Lewis acidity of the boronic acid. The boron atom in a boronic acid is electron-deficient, which is central to its ability to interact with nucleophiles.[12] Fluorination of the phenyl ring exacerbates this electron deficiency, increasing the Lewis acidity of the boron center. This enhanced acidity is crucial for the compound's ability to form stable, yet reversible, covalent bonds with nucleophilic residues in enzyme active sites.[13][14] The position of the fluorine substituent on the phenyl ring allows for fine-tuning of this acidity; for instance, an ortho-fluoro substituent can lead to an increase in acidity due to the formation of an intramolecular hydrogen bond.[14]

Fluorine substitution also significantly impacts a molecule's lipophilicity, which in turn affects its membrane permeability and biodistribution.[3] While the C-F bond is more lipophilic than a C-H bond, the overall effect on molecular lipophilicity is complex and context-dependent.[3] Judicious placement of fluorine can enhance a drug candidate's ability to cross cellular membranes and the blood-brain barrier.[1]

Furthermore, the introduction of fluorine can block sites of metabolic oxidation.[3] The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes such as cytochrome P450s. By replacing a metabolically labile C-H bond with a C-F bond, the metabolic stability of a drug candidate can be significantly improved, leading to a longer half-life and improved pharmacokinetic profile.[2][4]

Finally, fluorine can participate in favorable protein-ligand interactions, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and selectivity for the target protein.[1]

Chapter 2: Reversible Covalent Inhibition: A Modern Approach to Target Engagement

One of the most impactful applications of fluorinated phenylboronic acids in drug discovery is their use as reversible covalent inhibitors of enzymes.[7][8][9] Unlike irreversible covalent inhibitors which form a permanent bond with their target, reversible covalent inhibitors offer a balance of high potency and a more favorable safety profile.[10][11][15]

The mechanism of inhibition involves the nucleophilic attack of an amino acid residue in the enzyme's active site (commonly a serine or threonine) on the electron-deficient boron atom of the boronic acid.[10][11] This forms a tetrahedral boronate adduct, which is a stable, yet reversible, covalent bond.[16] This tetrahedral intermediate often mimics the transition state of the enzymatic reaction, leading to potent inhibition.[9] The reversibility of this bond is a key advantage, as it can reduce the potential for off-target toxicity associated with permanent protein modification.[15][17]

Fluorination of the phenylboronic acid plays a critical role in enhancing its inhibitory activity. The increased Lewis acidity of the boron atom, induced by the electron-withdrawing fluorine substituents, facilitates the formation of the covalent boronate adduct.[13][14] This can lead to a significant increase in potency compared to non-fluorinated analogues. A notable example is the inhibition of β-lactamases, where fluorinated phenylboronic acids have shown potent activity.[18]

The design of fluorinated phenylboronic acid inhibitors often involves a structure-based approach. X-ray crystallography can provide detailed insights into the binding mode of the inhibitor in the enzyme's active site, allowing for the rational design of more potent and selective compounds.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

A common method to assess the inhibitory potency of fluorinated phenylboronic acids is a continuous spectrophotometric assay.

Objective: To determine the IC50 value of a fluorinated phenylboronic acid inhibitor against a target enzyme.

Materials:

-

Target enzyme

-

Substrate for the enzyme that produces a chromogenic or fluorogenic product

-

Assay buffer (e.g., Tris-HCl, HEPES)

-

Fluorinated phenylboronic acid inhibitor stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Methodology:

-

Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and substrate in the assay buffer at appropriate concentrations.

-

Inhibitor Dilution: Prepare a serial dilution of the fluorinated phenylboronic acid inhibitor in the assay buffer.

-

Assay Setup: In a 96-well microplate, add the assay buffer, the enzyme solution, and the inhibitor solution (or DMSO for the control).

-

Pre-incubation: Incubate the plate at the desired temperature for a set period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Data Acquisition: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Chapter 3: Illuminating Biology: Applications in Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. The development of PET tracers labeled with the positron-emitting isotope fluorine-18 (¹⁸F) has revolutionized preclinical and clinical research.[19][20] Fluorinated phenylboronic acids are excellent candidates for the development of ¹⁸F-labeled PET tracers due to the favorable properties of both the fluorine atom and the boronic acid moiety.

The ¹⁸F isotope has a convenient half-life of approximately 110 minutes, which allows for multi-step radiosynthesis and imaging studies over several hours.[21] The low positron energy of ¹⁸F results in high-resolution PET images.

The synthesis of ¹⁸F-labeled arenes from boronic acid precursors is a well-established and efficient method.[22][23] Copper-mediated radiofluorination of arylboronic acids with K¹⁸F is a common approach that exhibits high functional group tolerance.[22][23]

Fluorinated phenylboronic acids can be designed to target specific biological molecules, such as enzymes or receptors. For example, ¹⁸F-labeled phenylboronic acids have been developed to image cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many cancers and inflammatory conditions.[20] These tracers can be used to diagnose disease, monitor disease progression, and assess the efficacy of therapeutic interventions.

Experimental Workflow: Synthesis of an ¹⁸F-Labeled Phenylboronic Acid PET Tracer

The following is a generalized workflow for the synthesis of an ¹⁸F-labeled phenylboronic acid PET tracer.

Caption: Generalized workflow for the synthesis and application of an ¹⁸F-labeled phenylboronic acid PET tracer.

Chapter 4: The Architect's Toolkit: Fluorinated Phenylboronic Acids in Medicinal Synthesis

Beyond their direct applications as pharmacophores, fluorinated phenylboronic acids are invaluable building blocks in medicinal and organic synthesis.[24][25][26][27] They are particularly important reagents in the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds.[28][29][30][31][32]

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid) with an organic halide or triflate.[28][32] This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[28][31]

Fluorinated phenylboronic acids are frequently used in Suzuki-Miyaura reactions to introduce fluorinated aryl moieties into a target molecule.[24][25][29][30] The presence of the fluorine atom can enhance the reactivity and selectivity of the coupling reaction.[29][30] For example, 4-(Trifluoromethyl)phenylboronic acid is a commonly used reagent for introducing a trifluoromethylphenyl group, a motif that is often found in drug candidates due to its ability to improve metabolic stability and binding affinity.[25][33]

The availability of a wide range of commercially available fluorinated phenylboronic acids has greatly facilitated their use in drug discovery programs.[34][35][36]

Reaction Scheme: Suzuki-Miyaura Cross-Coupling

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction using a fluorinated phenylboronic acid.

Chapter 5: Future Horizons and Emerging Applications

The applications of fluorinated phenylboronic acids in drug discovery are continually expanding. Researchers are exploring their use in new therapeutic areas and developing novel applications for these versatile compounds.

One emerging area is the development of fluorinated boronic acids as selective warheads for targeting lysine residues in proteins.[17][37] This could open up new avenues for the development of covalent inhibitors for a wider range of protein targets.

Furthermore, the development of new synthetic methodologies for the preparation of novel fluorinated phenylboronic acids will undoubtedly lead to the discovery of new drug candidates with improved properties.[27] The combination of computational modeling and synthetic chemistry will be crucial for the rational design of the next generation of fluorinated phenylboronic acid-based therapeutics and diagnostics.

Data Summary

| Property | Influence of Fluorination | Reference |

| Lewis Acidity | Increased | [13][14] |

| Lipophilicity | Modulated (context-dependent) | [3] |

| Metabolic Stability | Increased | [2][3][4] |

| Binding Affinity | Can be enhanced | [1] |

References

-

Fu, H., Fang, H., Sun, J., Wang, H., Liu, A., Sun, J., & Wu, Z. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current medicinal chemistry, 21(28), 3271–3280. [Link]

-

Jirát, J., Řezáčová, P., & Brynda, J. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. Molecules (Basel, Switzerland), 26(7), 2026. [Link]

-

Fu, H., Fang, H., Sun, J., Wang, H., Liu, A., Sun, J., & Wu, Z. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Current Medicinal Chemistry, 21(28), 3271-3280. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The Many Roles for Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. [Link]

-

Fu, H., Fang, H., Sun, J., Wang, H., Liu, A., Sun, J., & Wu, Z. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. ResearchGate. [Link]

-

Jirát, J., Řezáčová, P., & Brynda, J. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. Molecules (Basel, Switzerland), 26(7), 2026. [Link]

-

Inhance Technologies. (n.d.). How Is Fluorine Used in the Medical Field? Retrieved from [Link]

-

Patsenker, L. D., & Yaron, D. J. (2013). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Journal of chemical education, 90(12), 1641–1649. [Link]

-

Maidh, T. K. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25). [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science (New York, N.Y.), 317(5846), 1881–1886. [Link]

-

Szijj, P. A., Horváth, D., & Imre, T. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305833. [Link]

-

Kumar, A., & Singh, A. (2023). An update on the discovery and development of reversible covalent inhibitors. Future medicinal chemistry, 15(13), 1185–1204. [Link]

-

Talele, T. T. (2021). Key advances in the development of reversible covalent inhibitors. Future medicinal chemistry, 13(20), 1773–1776. [Link]

-

Christianson, D. W. (2024). Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease. Journal of medicinal chemistry. [Link]

-

Zhang, C., & Liu, Y. (2016). Targeting Biomolecules with Reversible Covalent Chemistry. Accounts of chemical research, 49(10), 2181–2190. [Link]

-

Christianson, D. W. (2024). Covalent Binding of Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease. bioRxiv. [Link]

-

Covalent Drugs in Medicinal Chemistry: Emerging Opportunities and Ongoing Challenges. (2023). Journal of Medicinal Chemistry. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis. Retrieved from [Link]

-

López-Alberca, M. P., & Paz-Carrillo, M. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC advances, 11(20), 12053–12059. [Link]

-

Perrin, D. M., Ting, R., Harwig, C., & Li, Y. (2010). Arylboronic acids as captors of aqueous 18F-fluoride for the one step labeling of biomolecules suitable for PET imaging. American Chemical Society. [Link]

-

Tredwell, M., Preshlock, S., Taylor, N. J., Gruber, S., Huiban, M., Passchier, J., ... & Gouverneur, V. (2014). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Angewandte Chemie (International ed. in English), 53(30), 7751–7755. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Suzuki Coupling with 2-Fluorophenylboronic Acid: A Supplier's Guide. Retrieved from [Link]

-

R. A. B. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. International journal of molecular sciences, 23(11), 5966. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. Retrieved from [Link]

-